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Compound of Interest

Compound Name: 2-Azepan-1-yl-5-nitrobenzonitrile

Cat. No.: B2513066

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic information for the compound 2-
Azepan-1-yl-5-nitrobenzonitrile. Despite a thorough search of available scientific databases,
specific experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for this compound is not publicly available at this time.

While direct spectroscopic data is unavailable, this document provides the fundamental
molecular information for 2-Azepan-1-yl-5-nitrobenzonitrile and outlines the general
experimental protocols typically used for acquiring such data. This information can serve as a
foundational reference for researchers planning to synthesize or analyze this compound.

Compound Identification

Property Value

Chemical Name 2-Azepan-1-yl-5-nitrobenzonitrile
CAS Number 78243-61-5[1]

Molecular Formula C13H15N302[1][2]

Molecular Weight 245.28 g/mol [1][2]

Predicted Spectroscopic Data: Ah Overview
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In the absence of experimental data, computational methods can predict spectroscopic
properties. However, for a comprehensive and accurate analysis, experimental verification is
crucial. The following sections describe the type of data that would be expected from standard
spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule.

e 1H NMR: The proton NMR spectrum would be expected to show distinct signals for the
aromatic protons on the nitrobenzonitrile ring and the aliphatic protons of the azepane ring.
The chemical shifts and coupling patterns of the aromatic protons would be influenced by the
electron-withdrawing nitro and cyano groups, and the electron-donating azepanyl group. The
protons on the azepane ring would likely appear as a series of multiplets in the upfield region
of the spectrum.

e 13C NMR: The carbon NMR spectrum would reveal the number of unique carbon
environments. Key signals would include those for the quaternary carbons of the benzonitrile
ring (including the carbon attached to the cyano group and the one bonded to the azepane
nitrogen), the aromatic CH carbons, and the aliphatic carbons of the azepane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-Azepan-
1-yl-5-nitrobenzonitrile, characteristic absorption bands would be expected for:

Nitrile (C=N) stretch: A sharp, medium-intensity band around 2220-2240 cm™2.

» Nitro (NOz2) group: Two strong absorption bands, one for the asymmetric stretch (around
1500-1560 cm~1) and one for the symmetric stretch (around 1335-1385 cm™1).

e Aromatic C-H stretch: Bands above 3000 cm~1.
¢ Aliphatic C-H stretch: Bands below 3000 cm~1.
e C-N stretch: Bands in the region of 1250-1350 cm~1.

e Aromatic C=C stretch: Bands in the 1400-1600 cm~1 region.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition.

e Molecular lon Peak (M*): The mass spectrum would be expected to show a molecular ion
peak corresponding to the molecular weight of the compound (245.28).

o Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the nitro
group, the cyano group, and fragmentation of the azepane ring, providing further structural
information.

Standard Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.
Specific parameters would be optimized for the particular instrument and sample.

NMR Spectroscopy (*H and **C)

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable
deuterated solvent (e.g., CDCls, DMSO-ds).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Data Acquisition:
o For H NMR, acquire the spectrum using a standard pulse sequence.

o For 3C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique
carbon.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction. Chemical shifts are typically
referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy (FTIR-ATR)
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o Sample Preparation: Place a small amount of the solid sample directly on the diamond
crystal of the Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

o Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm~1, by co-
adding multiple scans to improve the signal-to-noise ratio.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum.

Mass Spectrometry (Electron lonization - El)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
often via a direct insertion probe or after separation by gas chromatography (GC-MS).

« lonization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to
induce ionization and fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass
analyzer (e.g., quadrupole, time-of-flight).

» Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity
versus m/z.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a novel compound like 2-
Azepan-1-yl-5-nitrobenzonitrile is depicted below.
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Synthesis & Purification

Synthesis of 2-Azepan-1-yl-5-nitrobenzonitrile
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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